molecular formula C30H29N5O4 B14650931 3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine CAS No. 51763-58-7

3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine

Cat. No.: B14650931
CAS No.: 51763-58-7
M. Wt: 523.6 g/mol
InChI Key: UZBWMMGRCXDJFT-BOCWGRARSA-N
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Description

(2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a tetrahydrofuran ring, and a methoxyphenyl group. Its intricate molecular arrangement makes it a subject of interest in chemical, biological, and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving amination and cyclization.

    Construction of the Tetrahydrofuran Ring: This step involves the formation of the tetrahydrofuran ring through cyclization reactions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the purine base with the tetrahydrofuran ring and the methoxyphenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction monitoring techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol: This compound shares a similar purine base and tetrahydrofuran ring but lacks the methoxyphenyl group.

    (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methoxymethyl)tetrahydrofuran-3-ol: Similar structure but with a methoxymethyl group instead of the methoxyphenyl group.

Uniqueness

The presence of the methoxyphenyl group in (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol distinguishes it from other similar compounds

Properties

CAS No.

51763-58-7

Molecular Formula

C30H29N5O4

Molecular Weight

523.6 g/mol

IUPAC Name

(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-3-ol

InChI

InChI=1S/C30H29N5O4/c1-37-23-14-12-22(13-15-23)30(20-8-4-2-5-9-20,21-10-6-3-7-11-21)38-17-24-16-25(36)29(39-24)35-19-34-26-27(31)32-18-33-28(26)35/h2-15,18-19,24-25,29,36H,16-17H2,1H3,(H2,31,32,33)/t24-,25+,29+/m0/s1

InChI Key

UZBWMMGRCXDJFT-BOCWGRARSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)N)O

Origin of Product

United States

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